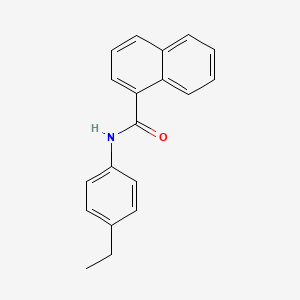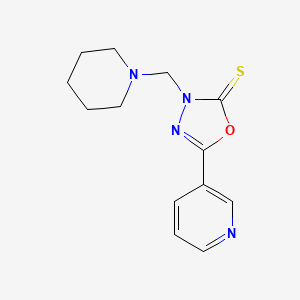
N-propyl-N'-2-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-N'-2-pyridinylurea (PPU) is a chemical compound that has been extensively studied for its potential use in scientific research. PPU is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell signaling and regulation.
Aplicaciones Científicas De Investigación
N-propyl-N'-2-pyridinylurea has been used extensively in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine protein kinase that regulates a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N-propyl-N'-2-pyridinylurea as a CK2 inhibitor involves the binding of the compound to the ATP-binding site of the enzyme. This leads to the inhibition of CK2 activity and the subsequent downstream effects on cellular processes. This compound has also been shown to induce the degradation of CK2α, the catalytic subunit of CK2, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the suppression of tumor growth, the induction of apoptosis in cancer cells, and the inhibition of CK2 activity. This compound has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-propyl-N'-2-pyridinylurea has several advantages as a research tool, including its potency as a CK2 inhibitor, its selectivity for CK2 over other kinases, and its ability to induce the degradation of CK2α. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing in experiments.
Direcciones Futuras
There are several future directions for research on N-propyl-N'-2-pyridinylurea, including the development of more potent and selective CK2 inhibitors, the investigation of this compound's effects on other cellular processes and signaling pathways, and the development of this compound-based therapies for cancer and other diseases. Additionally, the use of this compound as a tool for studying the role of CK2 in disease and cellular processes is an area of active research.
Métodos De Síntesis
N-propyl-N'-2-pyridinylurea can be synthesized using a variety of methods, including the reaction of pyridine-2-carboxylic acid with propyl isocyanate. In this method, the acid is first converted into the corresponding acid chloride, which is then reacted with propyl isocyanate to yield this compound. Other methods include the reaction of pyridine-2-carboxylic acid with propylamine, followed by reaction with phosgene or triphosgene.
Propiedades
IUPAC Name |
1-propyl-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRFUMYUUUXHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)
![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)




![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)

![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)